l-Methylphenidate

概要

説明

メチルフェニデートは、主に注意欠陥多動性障害とナルコレプシーの治療に使用される強力な中枢神経刺激薬です。 脳内ドーパミンとノルエピネフリンのレベルを高めることで、集中力と注意力を高めることが知られています .

2. 製法

合成経路と反応条件: メチルフェニデートは、さまざまな方法で合成することができます。一般的な方法の1つは、塩基の存在下で2-クロロピリジンとフェニルアセトニトリルを反応させて、2-フェニル-2-ピリジルアセトニトリルを生成することです。 この中間体は次に水素化されて2-フェニル-2-ピリジルアセトアミドを生成し、その後環化されてメチルフェニデートが生成されます .

工業的生産方法: メチルフェニデートの工業的生産には、通常、パラジウム触媒による水素化反応が使用されます。 このプロセスは、高収率と高純度を確保するために最適化されており、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions: Methylphenidate can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with phenylacetonitrile in the presence of a base to form 2-phenyl-2-pyridylacetonitrile. This intermediate is then hydrogenated to produce 2-phenyl-2-pyridylacetamide, which is subsequently cyclized to form methylphenidate .

Industrial Production Methods: Industrial production of methylphenidate typically involves the use of palladium-catalyzed hydrogenation reactions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

化学反応の分析

反応の種類: メチルフェニデートは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: メチルフェニデートは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応では、多くの場合、パラジウム触媒の存在下で水素ガスを使用します。

主な生成物: これらの反応から生成される主な生成物には、メチルフェニデートの代謝物であるリタリン酸とエチルフェニデートが含まれます .

4. 科学研究への応用

メチルフェニデートは、幅広い科学研究の応用分野を持っています。

化学: 中枢神経刺激薬の研究におけるモデル化合物として使用されます。

生物学: メチルフェニデートに関する研究は、神経伝達物質調節のメカニズムを理解するのに役立ちます。

医学: 注意欠陥多動性障害とナルコレプシーの治療における治療効果について、広く研究されています。

科学的研究の応用

FDA-Approved Applications

- Attention Deficit Hyperactivity Disorder (ADHD) :

- l-Methylphenidate is widely prescribed for managing ADHD symptoms in children and adults. It helps improve attention span, reduce hyperactivity, and enhance impulse control. Studies indicate that long-acting formulations are particularly effective, with a mean effect size of 0.94 in improving ADHD symptoms among adolescents .

- Narcolepsy :

Off-Label Uses

This compound has several off-label applications that are gaining traction in clinical settings:

- Cognitive Enhancement :

- Cancer-Related Fatigue :

- Refractory Depression :

- Apathy in Alzheimer’s Disease :

Efficacy and Safety

A comprehensive review of 260 studies revealed that while this compound significantly improves ADHD symptoms, it is also associated with various adverse effects. The risk of serious adverse events was found to be elevated among users compared to non-users, with notable increases in insomnia, decreased appetite, and cardiovascular events .

Table 1: Summary of Adverse Events Associated with this compound

| Adverse Event | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|

| Serious Adverse Events | 1.36 | 1.17 to 1.57 |

| Insomnia | 2.58 | 1.24 to 5.34 |

| Decreased Appetite | 15.06 | 2.12 to 106.83 |

| Cardiovascular Events | 1.41 | 1.09 to 1.88 |

Long-Term Outcomes

Long-term studies indicate that this compound remains effective over extended periods when combined with non-pharmacologic interventions such as behavioral therapy and educational support . A meta-analysis reported a high retention rate among patients treated with methylphenidate, reinforcing its role as a first-line treatment for ADHD .

Case Studies

Several case studies illustrate the varying applications of this compound:

- Case Study A : A cohort of adolescents treated with OROS methylphenidate demonstrated significant improvements in academic performance and social interactions over a six-month period .

- Case Study B : An elderly patient with refractory depression showed notable improvement in mood and energy levels after initiating treatment with this compound alongside standard antidepressants .

作用機序

メチルフェニデートは、ドーパミンとノルエピネフリンの再取り込みを阻害することで作用し、シナプス間隙におけるこれらの神経伝達物質のレベルを高めます。これにより、神経伝達の強化と集中力と注意力の向上がもたらされます。 メチルフェニデートの主要な分子標的は、ドーパミン輸送体とノルエピネフリン輸送体です .

6. 類似の化合物との比較

メチルフェニデートは、しばしばアンフェタミンやリスデキサンフェタミンなどの他の中枢神経刺激薬と比較されます。 これらの化合物はすべてドーパミンとノルエピネフリンのレベルを高めますが、メチルフェニデートは、これらの神経伝達物質の有意な放出を引き起こすことなく、ドーパミンとノルエピネフリンの再取り込みを特異的に阻害するという点で独特です .

類似の化合物:

アンフェタミン: 強力な刺激作用と高い乱用可能性で知られています。

リスデキサンフェタミン: デキストロアンフェタミンのプロドラッグであり、より長い作用時間で知られています。

エチルフェニデート: メチルフェニデートに類似した薬理学的効果を持つ類似体.

メチルフェニデートの独自のメカニズムと治療プロファイルにより、臨床および研究設定の両方で貴重な化合物となっています。

類似化合物との比較

Amphetamine: Known for its potent stimulant effects and higher potential for abuse.

Lisdexamfetamine: A prodrug of dextroamphetamine, used for its longer duration of action.

Ethylphenidate: A close analogue of methylphenidate with similar pharmacological effects.

Methylphenidate’s unique mechanism and therapeutic profile make it a valuable compound in both clinical and research settings.

生物活性

l-Methylphenidate (l-MPH) is a stereoisomer of methylphenidate (MPH), a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of l-MPH is crucial for evaluating its pharmacological effects, therapeutic efficacy, and safety profile. This article synthesizes findings from various studies, providing a comprehensive overview of l-MPH's biological activity, mechanisms of action, and clinical implications.

l-MPH exerts its effects mainly by inhibiting the reuptake of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). It acts on the dopamine transporter (SLC6A3) and norepinephrine transporter (SLC6A2), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.

- Affinity for Transporters :

This selective binding profile suggests that while l-MPH does have some stimulant properties, it is less potent than d-MPH in enhancing dopaminergic and noradrenergic activity.

Pharmacokinetics

The pharmacokinetic properties of l-MPH are essential for understanding its clinical application.

- Absorption and Distribution :

- Metabolism :

- Elimination :

Clinical Efficacy

The clinical efficacy of l-MPH in treating ADHD has been evaluated in several studies:

Safety Profile

The safety profile of l-MPH has been a topic of ongoing research:

- Cardiovascular Risks : A cohort study found a small but significant increase (10%) in cardiovascular events among individuals receiving methylphenidate compared to controls . This risk was consistent across different age groups and did not vary significantly between those with or without pre-existing cardiovascular conditions.

- Adverse Events : While non-serious adverse events were reported more frequently in treated groups versus placebo, serious adverse events did not show significant differences .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Pharmacodynamics | l-MPH shows lower affinity for DA/NE transporters compared to d-MPH; weak serotonin activity. |

| Clinical Trials | Response rate ~52% for ADHD; potential efficacy in chronic pain management. |

| Safety Studies | Increased cardiovascular risk (10%); higher incidence of non-serious adverse events. |

特性

CAS番号 |

20748-11-2 |

|---|---|

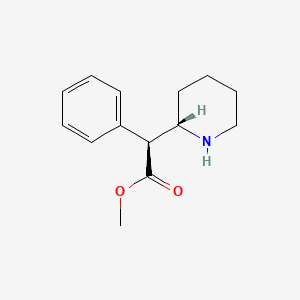

分子式 |

C14H19NO2 |

分子量 |

233.31 g/mol |

IUPAC名 |

methyl 2-phenyl-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 |

InChIキー |

DUGOZIWVEXMGBE-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

異性体SMILES |

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |

正規SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

沸点 |

BP: 135 to 137 °C at 0.6 mm Hg |

Color/Form |

Crystals from ethanol (aqueous) |

melting_point |

74-75 °C 224 - 226 °C |

Key on ui other cas no. |

40431-62-7 |

物理的記述 |

Solid |

関連するCAS |

298-59-9 (hydrochloride) |

溶解性 |

1255mg/L Practically insoluble in water Soluble in alcohol, ethyl acetate, ether; practically insoluble in petroleum ether 1.82e-01 g/L |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。